4,5-Dihydrothiazol-2-amine sulphate
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Overview
Description
4,5-Dihydrothiazol-2-amine sulphate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin . The compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrothiazol-2-amine sulphate can be achieved through the reaction of 3-aminopropylamine with carbon disulfide and an appropriate halogenating agent. The reaction typically involves heating the mixture to facilitate the formation of the thiazole ring . Another method involves the reaction of 3-amino-4-aryl-azetidine with isothiocyanates, leading to the formation of the desired compound through a regioselective ring-opening reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydrothiazol-2-amine sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4,5-Dihydrothiazol-2-amine sulphate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 4,5-Dihydrothiazol-2-amine sulphate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . In cancer research, the compound is studied for its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen atoms.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4,5-Dihydrothiazol-2-amine sulphate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
65767-36-4 |
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Molecular Formula |
C3H8N2O4S2 |
Molecular Weight |
200.2 g/mol |
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-amine;sulfuric acid |
InChI |
InChI=1S/C3H6N2S.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H2,(H2,4,5);(H2,1,2,3,4) |
InChI Key |
HMFCCVGAFFKVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)N.OS(=O)(=O)O |
Related CAS |
85959-63-3 1779-81-3 (Parent) |
Origin of Product |
United States |
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